2-iodo-N-[4-(pentyloxy)phenyl]benzamide
Description
2-Iodo-N-[4-(pentyloxy)phenyl]benzamide is a halogenated benzamide derivative characterized by an iodine atom at the 2-position of the benzoyl group and a pentyloxy substituent on the para-position of the aniline moiety. Its molecular formula is C₁₈H₂₀INO₂ (molecular weight: 441.26 g/mol). The iodine atom introduces steric bulk and polarizability, while the pentyloxy chain enhances lipophilicity, influencing solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C18H20INO2 |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
2-iodo-N-(4-pentoxyphenyl)benzamide |
InChI |
InChI=1S/C18H20INO2/c1-2-3-6-13-22-15-11-9-14(10-12-15)20-18(21)16-7-4-5-8-17(16)19/h4-5,7-12H,2-3,6,13H2,1H3,(H,20,21) |
InChI Key |
KEJZNARNLPECBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-[4-(pentyloxy)phenyl]benzamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-[4-(pentyloxy)phenyl]benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce oxidized or reduced derivatives, respectively.
Scientific Research Applications
2-iodo-N-[4-(pentyloxy)phenyl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-iodo-N-[4-(pentyloxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The iodine atom and pentyloxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
The following analysis compares 2-iodo-N-[4-(pentyloxy)phenyl]benzamide with structurally analogous benzamide derivatives, focusing on substituent effects, synthesis, spectral properties, and applications.
Substituent Effects on Physicochemical Properties
Key Observations :
- Halogen Effects : Iodine (atomic radius: 1.98 Å) imparts greater steric hindrance and polarizability compared to bromine (1.85 Å) or chlorine (1.81 Å), influencing binding affinity and crystal packing .
- Alkoxy Chains : Longer chains (e.g., pentyloxy) enhance lipophilicity (logP > 4) compared to methoxy or isopropoxy, affecting membrane permeability .
- Electron-Withdrawing Groups : Nitro substituents reduce solubility but stabilize aromatic systems via resonance, as seen in 4-bromo-N-(2-nitrophenyl)benzamide .
Spectral and Structural Comparisons
IR Spectroscopy :
NMR Spectroscopy :
- The iodine atom causes significant deshielding in ¹H-NMR (e.g., aromatic protons near I: δ 7.8–8.2 ppm) due to its heavy atom effect, contrasting with bromo analogs (δ 7.5–7.9 ppm) .
- Pentyloxy protons resonate as a triplet at δ 1.2–1.4 ppm (CH₂) and δ 3.9–4.1 ppm (OCH₂), differing from methoxy (δ 3.8 ppm, singlet) .
Crystallography :
- Polymorphism in 2-iodo-N-(4-bromophenyl)benzamide arises from C-H···I and C-H···Br interactions, while methoxy derivatives exhibit C-H···O packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
